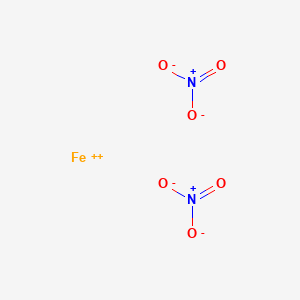
Iron nitrate
Cat. No. B083410
Key on ui cas rn:
14013-86-6
M. Wt: 179.86 g/mol
InChI Key: MVFCKEFYUDZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06423121B1
Procedure details


A variety of Fe-containing X-zeolites were each prepared. First, sodium aluminate was dissolved with stirring and heated in sodium hydroxide and potassium hydroxide solutions until the resultant solution became transparent, so that the solution had the formulation shown in Table 1 below. Subsequently, it was cooled to room temperature. On the other hand, iron (III) nitrate was dissolved in pure water to form an iron nitrate solution. Then, pure water was added to a sodium silicate solution so that each resultant had the formulation in Table 1 below, and then it was stirred at 200 to 10,000 rpm, slowly adding sodium aluminate solution prepared above thereto. Next, the iron nitrate solution was added thereto, thereby obtaining an amorphous gel having the formulation mentioned before. The temperature of the reaction solution for generating this gel was increased to about 50° C.



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Fe:1].O=[Al-]=O.[Na+].[OH-].[K+].[N+:8]([O-:11])([O-:10])=[O:9].[Fe+3].[N+:13]([O-:16])([O-:15])=[O:14].[N+]([O-])([O-])=O>[OH-].[Na+].O>[N+:8]([O-:11])([O-:10])=[O:9].[Fe+2:1].[N+:13]([O-:16])([O-:15])=[O:14] |f:1.2,3.4,5.6.7.8,9.10,12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

